2-Bromo-6-hydroxybenzaldehyde
Overview
Description
2-Bromo-6-hydroxybenzaldehyde is an organic compound with the molecular formula C7H5BrO2 and a molecular weight of 201.02 g/mol . It is a substituted salicylaldehyde, characterized by the presence of a bromine atom at the second position and a hydroxyl group at the sixth position on the benzene ring. This compound is a light yellow solid with a melting point of 50-52°C and a boiling point of approximately 243.4°C . It is slightly soluble in DMSO and methanol .
Mechanism of Action
Target of Action
2-Bromo-6-hydroxybenzaldehyde is primarily used as an intermediate in the synthesis of various physiologically active compounds, including pharmaceuticals and pesticides . The specific targets of this compound can vary depending on the final product it is used to synthesize.
Mode of Action
It is known that the compound’s bromine, aldehyde, and phenolic hydroxyl groups can be modified or replaced with other functional groups . This allows it to participate in a wide range of chemical reactions, potentially leading to changes in its targets.
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may have good bioavailability.
Result of Action
It is known to be used in the synthesis of physiologically active compounds , suggesting that it may have significant biological effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage conditions are under inert gas (nitrogen or argon) at 2-8°C , indicating that it may be sensitive to oxygen and temperature
Preparation Methods
The synthesis of 2-Bromo-6-hydroxybenzaldehyde typically involves multiple steps:
Starting Material: The process begins with 2,6-dibromobenzaldehyde.
Industrial production methods may vary, but they generally follow similar multi-step synthetic routes to ensure high purity and yield.
Chemical Reactions Analysis
2-Bromo-6-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-6-hydroxybenzaldehyde has diverse applications in scientific research:
Comparison with Similar Compounds
2-Bromo-6-hydroxybenzaldehyde can be compared with other similar compounds, such as:
6-Bromosalicylaldehyde: Similar structure but lacks the hydroxyl group at the sixth position.
2-Bromo-5-hydroxybenzaldehyde: Differing position of the hydroxyl group.
2-Bromo-6-methoxybenzaldehyde: Contains a methoxy group instead of a hydroxyl group.
These compounds share some chemical properties but differ in their reactivity and applications due to the variations in functional groups and their positions on the benzene ring.
Properties
IUPAC Name |
2-bromo-6-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-6-2-1-3-7(10)5(6)4-9/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTXMBDCLHZDAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474659 | |
Record name | 2-BROMO-6-HYDROXYBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22532-61-2 | |
Record name | 2-BROMO-6-HYDROXYBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-6-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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